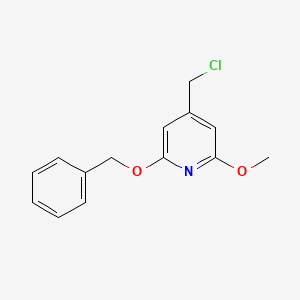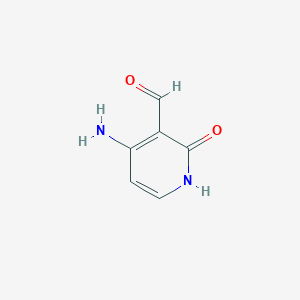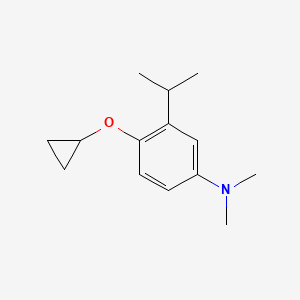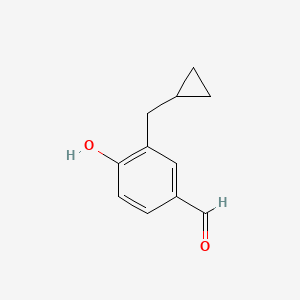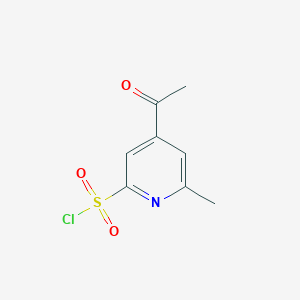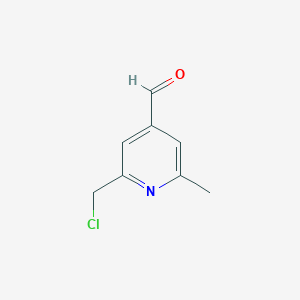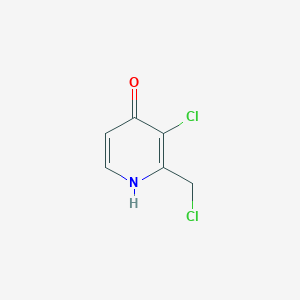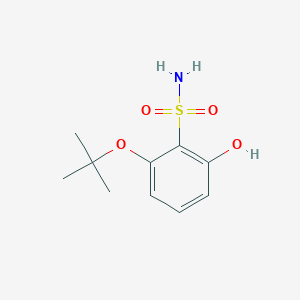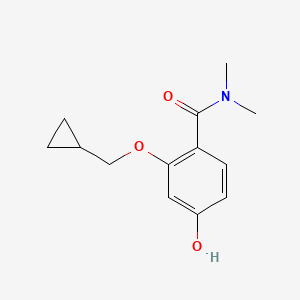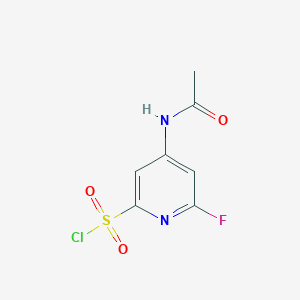
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-fluoropyridine-2-amine to form 4-(Acetylamino)-6-fluoropyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: This reaction can be carried out using water or aqueous base under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylamino and sulfonyl chloride groups are key functional groups that can form covalent bonds with target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it a valuable compound in drug design and other applications where these properties are desirable.
Propiedades
Fórmula molecular |
C7H6ClFN2O3S |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
4-acetamido-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN2O3S/c1-4(12)10-5-2-6(9)11-7(3-5)15(8,13)14/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
JZWKMJWLJZIVLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



